molecular formula C14H16F2O3 B1325908 Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate CAS No. 898752-26-6

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

Cat. No. B1325908
M. Wt: 270.27 g/mol
InChI Key: KQZONBJUCRIVRR-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides similar products to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

There are no specific synthesis methods available for Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been synthesized using various methods23. For instance, the enantioselective synthesis of chiral alcohols has been achieved using engineered ketoreductases3.



Molecular Structure Analysis

The molecular structure of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is not readily available. However, related compounds such as Ethyl (3,4-difluorophenyl)(difluoro)acetate have been analyzed4.



Chemical Reactions Analysis

There is no specific information on the chemical reactions involving Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been involved in various chemical reactions35.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not readily available. However, related compounds such as (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate have been analyzed8.


Scientific Research Applications

Polymorphism Characterization

  • Spectroscopic and Diffractometric Study : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, characterized using techniques like spectroscopy and X-ray diffraction. These studies help in understanding the physical and chemical properties of the compound, critical for pharmaceutical development (Vogt et al., 2013).

Enantioselective Reduction Studies

  • Bakers' Yeast Reduction : Research into the reduction of similar compounds, like alkyl 6-chloro-3-oxohexanoates using bakers' yeast, has been conducted. This type of study is significant for understanding enantioselective synthesis, which is crucial in creating pharmaceuticals with specific biological activities (Gopalan & Jacobs, 1990).

Stereoselective Synthesis

  • Synthesis of Statin Precursors : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is relevant in the stereoselective synthesis of statin precursors. Research here contributes to developing methods for synthesizing statins, a class of drugs important for managing cholesterol levels (Tararov et al., 2006).

Synthesis of Vitamin Precursors

  • Synthesis of Biotin (Vitamin H) : Studies have been conducted on the chlorination and synthesis of similar compounds, contributing to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

Pharmaceutical Intermediate Synthesis

  • Synthesis of Cyclohexenone Derivatives : Research into the synthesis of cyclohexenone derivatives from similar compounds has implications for pharmaceutical development. These derivatives can have various biological activities and are useful in creating a range of pharmaceutical products (Mayekar et al., 2010).

Safety And Hazards

The safety and hazards associated with Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not known. However, safety data sheets for related compounds provide information on potential hazards, handling, storage, and disposal considerations9.


Future Directions

The future directions for research on Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not clear due to the limited information available. However, the use of biocatalysis in the synthesis of active pharmaceutical ingredients is a promising area of research10.


properties

IUPAC Name

ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZONBJUCRIVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645581
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

CAS RN

898752-26-6
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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